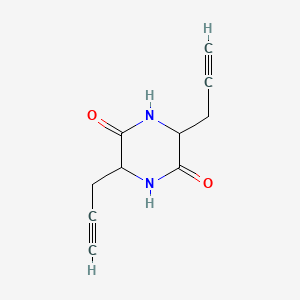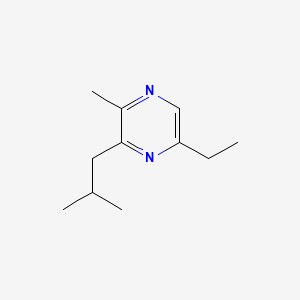
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of benzyloxy groups at the 3’, 4’, and 7 positions, a hydroxy group at the 5 position, and a methoxy group at the 3 position on the flavone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Benzylation: Introduction of benzyloxy groups at the 3’, 4’, and 7 positions using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Hydroxylation: Introduction of a hydroxy group at the 5 position through selective hydroxylation reactions.
Methoxylation: Introduction of a methoxy group at the 3 position using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control, high-purity reagents, and advanced purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 5 position can be oxidized to form quinones.
Reduction: The flavone backbone can be reduced to form flavanones.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of substituted flavones with various functional groups.
Wissenschaftliche Forschungsanwendungen
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’,4’,7-Tris(hydroxyethoxy)-5-hydroxy-3-methoxy Flavone
- 3’,4’,7-Tris(methoxy)-5-hydroxy-3-methoxy Flavone
- 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-hydroxy Flavone
Uniqueness
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is unique due to the specific arrangement of benzyloxy, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. Its benzyloxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological membranes compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1486-57-3 |
|---|---|
Molekularformel |
C37H30O7 |
Molekulargewicht |
586.64 |
IUPAC-Name |
2-[3,4-bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C37H30O7/c1-40-37-35(39)34-30(38)20-29(41-22-25-11-5-2-6-12-25)21-33(34)44-36(37)28-17-18-31(42-23-26-13-7-3-8-14-26)32(19-28)43-24-27-15-9-4-10-16-27/h2-21,38H,22-24H2,1H3 |
InChI-Schlüssel |
DEHXHBJKHKGTBH-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Synonyme |
2-[3,4-Bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-(phenylmethoxy)-4H-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


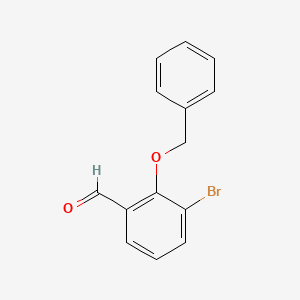
![(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B571350.png)
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
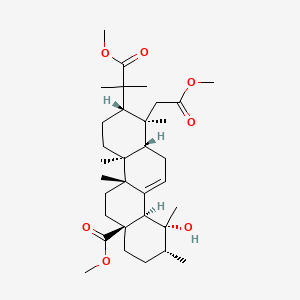
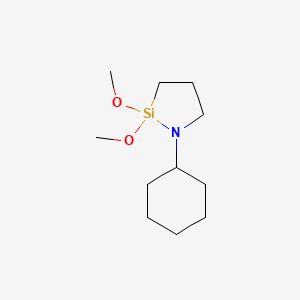
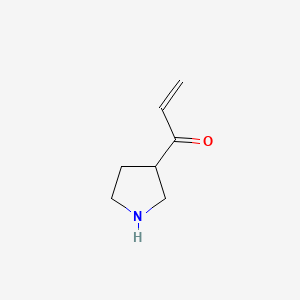
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)
